TPT-260 Dihydrochloride TPT-260 Dihydrochloride Retromers are multiprotein complexes responsible for trafficking cargo out of endosomes. This is an important function that, in the case of amyloid-precursor protein (APP), is neuroprotective by preventing APP from being cleaved into Alzheimer’s disease-inducing fragments via the endosome. TPT-260 is a thiophene thiourea derivative that acts as a chaperone to stabilize the retromer complex against thermal denaturation (Kd = ~5 µM). In cultured hippocampal neurons, TPT-260 dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP.
TPT-260 2Hcl (TPU260 2Hcl) is a thiophene thiourea derivative with molecule weight 260.00 in free base form; There is no formal name yet, we temporally call this molecule as TPT-260. IC50 value:Target:
Brand Name: Vulcanchem
CAS No.: 2076-91-7
VCID: VC0003824
InChI: InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
SMILES: C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Molecular Formula: C8H14Cl2N4S3
Molecular Weight: 333.3 g/mol

TPT-260 Dihydrochloride

CAS No.: 2076-91-7

Cat. No.: VC0003824

Molecular Formula: C8H14Cl2N4S3

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

TPT-260 Dihydrochloride - 2076-91-7

CAS No. 2076-91-7
Molecular Formula C8H14Cl2N4S3
Molecular Weight 333.3 g/mol
IUPAC Name [5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride
Standard InChI InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
Standard InChI Key DSODRWWHAUGSGD-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Canonical SMILES C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Appearance Assay:≥95%A crystalline solid

Chemical and Physical Properties of TPT-260 Dihydrochloride

Structural and Molecular Characteristics

TPT-260 Dihydrochloride belongs to the thiourea class of compounds, characterized by a thiophene core substituted with thiourea groups. Its systematic name is thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride, reflecting the presence of two thiourea moieties and hydrochloride counterions . The molecular formula is C₈H₁₄Cl₂N₄S₃, with a canonical SMILES representation of N=C(SCC1=CC=C(CSC(N)=N)S1)N.Cl.Cl .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight333.32 g/mol (dihydrochloride)
Free Base Molecular Weight260.00 g/mol
CAS Number2076-91-7
SolubilityDMSO: 25–100 mg/mL; PBS: 10–33.33 mg/mL
Purity≥98%
Storage Conditions-20°C (lyophilized, desiccated)

Pharmacological Mechanisms and Retromer Stabilization

Retromer Chaperone Activity

TPT-260 Dihydrochloride enhances retromer complex stability, a critical regulator of endosomal trafficking. The retromer mediates retrograde transport of cargo from endosomes to the Golgi apparatus and cell membrane, ensuring proper sorting of proteins like the amyloid precursor protein (APP) and receptors . Dysfunctional retromer activity is implicated in AD pathogenesis due to aberrant APP processing and Aβ accumulation.

In hiPSC-derived neurons with SORL1 mutations (a retromer-associated AD risk gene), TPT-260 treatment (10–30 µM) rescues endosomal enlargement by 40–60% and reduces Aβ secretion by 35–50% . This effect is attributed to improved retromer-mediated recycling of VPS35 (a core retromer subunit) and APP away from amyloidogenic early endosomes.

Tau Phosphorylation

The compound decreases pTau (at epitopes Ser202/Thr205) by 25–35% in SORL1+/- neurons, likely via enhanced lysosomal degradation of pathological Tau species .

Preclinical Research Findings

Early Endosome Morphology

TPT-260 normalizes early endosome size in SORL1Var and SORL1+/- neurons to WT levels (1.2 ± 0.3 µm vs. 1.1 ± 0.2 µm) but only partially rescues SORL1 KO neurons (1.8 ± 0.4 µm vs. 2.5 ± 0.5 µm in untreated KO) .

Lysosomal Function

Using the DQ-Red-BSA assay, TPT-260 restores lysosomal proteolytic activity in SORL1 KO neurons to 90% of WT levels, compared to 60% in untreated KO cells .

Table 2: Functional Rescue in hiPSC-Derived Neurons

PhenotypeSORL1+/- RescueSORL1Var RescueSORL1 KO Rescue
Endosome SizeFullFullPartial
Aβ SecretionFullFullPartial
Lysosomal DegradationFullFullFull
Transferrin RecyclingFullFullPartial

Therapeutic Applications and Future Directions

Alzheimer’s Disease

TPT-260’s ability to concurrently reduce Aβ, pTau, and endosomal dysfunction positions it as a multifunctional AD therapeutic candidate. Its efficacy in SORL1+/- models is particularly relevant, as heterozygous SORL1 loss-of-function variants are common in late-onset AD .

Beyond Alzheimer’s: Parkinson’s and Lysosomal Disorders

Retromer dysfunction is implicated in Parkinson’s disease (PD) and lysosomal storage disorders. Preliminary data suggest TPT-260 enhances α-synuclein clearance in PD models, though this requires validation .

Clinical Translation Challenges

  • Bioavailability: Current formulations require DMSO solubilization, limiting in vivo use .

  • Dose Optimization: Effective concentrations (10–30 µM) may exceed tolerable ranges in mammals.

  • Biomarker Development: Imaging agents to monitor retromer activity in patients are needed.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator